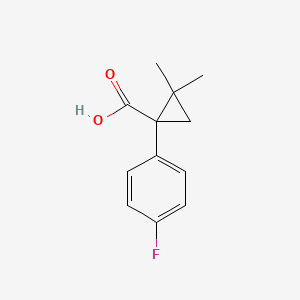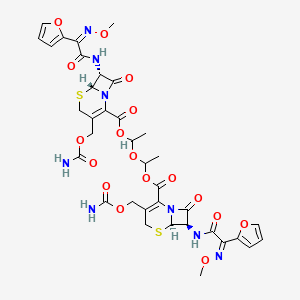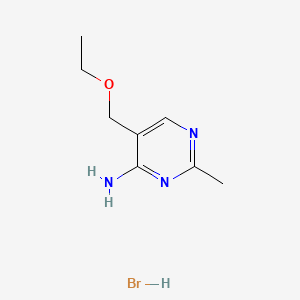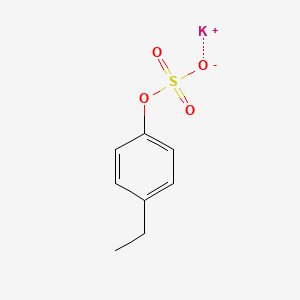
SMAD3 Inhibtor, SIS 3-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SMAD3 Inhibitor, SIS 3-d3, is a potent and selective inhibitor of SMAD3, a protein involved in the transforming growth factor-beta (TGF-β) signaling pathway. This compound is used primarily in scientific research to study the role of SMAD3 in various biological processes, including fibrosis, cancer, and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SMAD3 Inhibitor, SIS 3-d3, involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product .
Industrial Production Methods
Industrial production of SMAD3 Inhibitor, SIS 3-d3, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
SMAD3 Inhibitor, SIS 3-d3, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs of the original compound .
Aplicaciones Científicas De Investigación
SMAD3 Inhibitor, SIS 3-d3, has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of SMAD3 inhibitors.
Biology: Employed in research to understand the role of SMAD3 in cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, fibrosis, and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the TGF-β/SMAD3 signaling pathway .
Mecanismo De Acción
SMAD3 Inhibitor, SIS 3-d3, exerts its effects by selectively inhibiting the phosphorylation of SMAD3, a key protein in the TGF-β signaling pathway. This inhibition prevents the interaction of SMAD3 with SMAD4, thereby blocking the downstream signaling events that lead to cellular responses such as fibrosis, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
SMAD2 Inhibitors: Compounds that selectively inhibit SMAD2, another protein in the TGF-β signaling pathway.
TGF-β Receptor Inhibitors: Compounds that target the TGF-β receptors to block the entire signaling pathway.
Non-SMAD Inhibitors: Compounds that inhibit other proteins involved in the TGF-β signaling pathway
Uniqueness
SMAD3 Inhibitor, SIS 3-d3, is unique due to its high selectivity for SMAD3 over other SMAD proteins and its ability to specifically block SMAD3-mediated signaling without affecting SMAD2 or other pathways. This selectivity makes it a valuable tool for studying the specific role of SMAD3 in various biological processes and diseases .
Propiedades
Número CAS |
1512629-88-7 |
|---|---|
Fórmula molecular |
C28H27N3O3 |
Peso molecular |
456.56 |
Nombre IUPAC |
(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-[2-phenyl-1-(trideuteriomethyl)pyrrolo[2,3-b]pyridin-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H27N3O3/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31/h4-12,14,16-17H,13,15,18H2,1-3H3/b12-11+/i1D3 |
Clave InChI |
IJYPHMXWKKKHGT-NTTJVEKVSA-N |
SMILES |
CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |
Sinónimos |
1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3-(1-methyl-d3-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-propen-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)
![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)





![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)
